molecular formula C7H6ClF3N2 B14835116 [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine CAS No. 1393553-76-8

[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14835116
CAS No.: 1393553-76-8
M. Wt: 210.58 g/mol
InChI Key: ZMOYMHYFSLBNST-UHFFFAOYSA-N
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Description

[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine is an organic compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1393553-76-8

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-13-2-5(4(6)1-12)7(9,10)11/h2-3H,1,12H2

InChI Key

ZMOYMHYFSLBNST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)C(F)(F)F

Origin of Product

United States

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